molecular formula C14H17N3O3S B12353516 5-(1,4-diazepan-1-ylsulfonyl)-8aH-isoquinolin-1-one

5-(1,4-diazepan-1-ylsulfonyl)-8aH-isoquinolin-1-one

Cat. No.: B12353516
M. Wt: 307.37 g/mol
InChI Key: VZKUYTWRUBYVAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,4-Diazepan-1-ylsulfonyl)-8aH-isoquinolin-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a diazepane ring fused with an isoquinoline moiety, making it an interesting subject for research in medicinal chemistry and other scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,4-diazepan-1-ylsulfonyl)-8aH-isoquinolin-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of isoquinoline derivatives with diazepane and sulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-(1,4-Diazepan-1-ylsulfonyl)-8aH-isoquinolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5-(1,4-Diazepan-1-ylsulfonyl)-8aH-isoquinolin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1,4-diazepan-1-ylsulfonyl)-8aH-isoquinolin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(1,4-diazepan-1-ylsulfonyl)-8aH-isoquinolin-1-one apart from similar compounds is its specific structural features and the unique combination of the diazepane ring with the isoquinoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H17N3O3S

Molecular Weight

307.37 g/mol

IUPAC Name

5-(1,4-diazepan-1-ylsulfonyl)-8aH-isoquinolin-1-one

InChI

InChI=1S/C14H17N3O3S/c18-14-12-3-1-4-13(11(12)5-7-16-14)21(19,20)17-9-2-6-15-8-10-17/h1,3-5,7,12,15H,2,6,8-10H2

InChI Key

VZKUYTWRUBYVAM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3C2=CC=NC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.